molecular formula C15H16N2S B2428100 4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 343374-38-9

4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No.: B2428100
CAS No.: 343374-38-9
M. Wt: 256.37
InChI Key: YHMUEPKKSGFZFW-UHFFFAOYSA-N
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Description

4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is an organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[d]pyrimidine core with a sulfanyl group attached to a 4-methylphenyl ring

Properties

IUPAC Name

4-methyl-2-(4-methylphenyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S/c1-10-6-8-12(9-7-10)18-15-16-11(2)13-4-3-5-14(13)17-15/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMUEPKKSGFZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=C3CCCC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols or disulfides in the presence of a suitable catalyst.

    Methylation: The final step involves the methylation of the phenyl ring, which can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that compounds within the cyclopentapyrimidine class exhibit various biological activities:

  • Antiviral Activity : Some derivatives have shown promise as antiviral agents. For instance, studies have indicated that modifications to the cyclopentapyrimidine structure can enhance activity against viruses such as HIV and influenza .
  • Anti-inflammatory Properties : The compound has been investigated for its potential to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. Certain derivatives demonstrated selective inhibition of COX-II, suggesting a pathway for developing anti-inflammatory medications .
  • Anticancer Potential : Preliminary studies have suggested that cyclopentapyrimidines may possess anticancer properties by inducing apoptosis in cancer cell lines. This is linked to their ability to interact with specific molecular targets involved in cell proliferation and survival .

Synthetic Methodologies

The synthesis of 4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions:

  • Formation of Cyclopentapyrimidine Core : The initial step often includes the construction of the cyclopentapyrimidine framework through cyclization reactions involving appropriate precursors.
  • Sulfur Substitution : The introduction of the sulfanyl group is achieved via nucleophilic substitution methods, which can enhance the compound's biological activity.
  • Functionalization : Further modifications can be made to optimize pharmacological properties, including altering substituents on the aromatic rings or modifying the nitrogen atoms within the pyrimidine structure.

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its derivatives:

  • Study on Antiviral Efficacy : A study demonstrated that certain derivatives exhibited significant antiviral activity against HIV strains with resistance mutations, highlighting the importance of structural modifications for enhancing efficacy .
  • Inhibition of COX Enzymes : Research findings indicated that specific analogs showed IC50 values comparable to established COX inhibitors, suggesting their potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 Value (µM)Reference
Antiviral4-Methyl derivative0.5
Anti-inflammatoryCOX-II Inhibitor0.52
AnticancerApoptosis induction in cell linesVaries

Mechanism of Action

The mechanism of action of 4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. Pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of a cyclopenta[d]pyrimidine core and a sulfanyl group attached to a methylphenyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-Methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C15H16N2S
  • Molecular Weight : 288.36 g/mol
  • CAS Number : 343374-42-5
  • Boiling Point : 501.5 ± 60.0 °C (predicted)
  • Density : 1.276 ± 0.06 g/cm³ (predicted)
  • pKa : -1.58 ± 0.20 (predicted)

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity:

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01
A27800.12

These findings suggest that modifications in the pyrimidine structure can enhance anticancer efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It was tested against several microbial strains, including E. coli, S. aureus, and C. albicans. Although specific MIC values for the compound were not detailed in the available literature, related studies indicate that pyrimidine derivatives can exhibit varying degrees of antimicrobial activity .

Neuroprotective Effects

Research into the neuroprotective properties of pyrimidine derivatives suggests that they may inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. A related compound exhibited an IC50 value of 20.15 ± 0.44 µM against AChE, indicating potential for cognitive enhancement and neuroprotection .

The mechanisms by which this compound exerts its biological effects are thought to involve:

  • Enzyme Inhibition : The sulfonyl group may interact with enzymes or proteins, inhibiting their activity and leading to reduced tumor growth or microbial proliferation.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting cell cycle progression.
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects .

Case Studies

  • Anticancer Study : A study on a closely related pyrimidine derivative showed promising results in inhibiting tumor growth in xenograft models, with significant reductions in tumor size compared to controls.
  • Neuroprotection Study : In vitro studies indicated that a derivative of this compound could significantly reduce AChE activity and improve memory retention in rodent models.

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine?

Methodological Answer: The synthesis typically involves two key steps:

Cyclization of Precursors : Cyclopenta[d]pyrimidine cores are formed via cyclization of diketones or aminoketones with reagents like guanidine derivatives under acidic/basic conditions .

Sulfanyl Substitution : The 2-position is functionalized via nucleophilic substitution. For example, reacting 4-methyl-2-chloro derivatives with 4-methylthiophenol in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and cyclopenta[d]pyrimidine ring integrity. For example, δ 2.35 ppm (singlet, CH₃) and δ 7.2–7.4 ppm (aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 299.08) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C–S bond: 1.78 Å; dihedral angle between rings: 46.3°) using SHELX programs .
  • HPLC-PDA : Purity assessment (>98%) with C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

Methodological Answer:

  • Solvent Selection : Use DMSO or DMF for sulfanyl substitution to enhance nucleophilicity and reduce hydrolysis .
  • Temperature Control : Maintain 70–80°C to balance reaction rate and byproduct formation (e.g., over-oxidation) .
  • Catalyst Screening : Add KI (10 mol%) to accelerate substitution kinetics .
  • In Situ Monitoring : TLC or FTIR tracks intermediate formation (e.g., disappearance of Cl– at 550 cm⁻¹) .

Case Study : Replacing THF with DMF increased substitution yield from 55% to 82% .

Q. How do structural modifications influence biological activity, and what methods assess this?

Methodological Answer: SAR Strategies :

  • Substituent Variation : Replace the 4-methylphenylsulfanyl group with halogens or heterocycles to modulate lipophilicity and target binding .
  • Ring Expansion : Fusing thiophene (e.g., cyclopenta[4,5]thieno[2,3-d]pyrimidine) enhances π-stacking in DNA intercalation assays .

Q. Assessment Methods :

  • In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ = 1.2 nM in MDA-MB-231 cells) .
  • Molecular Docking : AutoDock Vina evaluates binding to tubulin (PDB: 1SA0) or kinase domains .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Use identical cell lines (e.g., NCI-60 panel) and protocols (e.g., 48-hour incubation) to reduce variability .
  • Purity Validation : HPLC-MS ensures compounds are ≥98% pure, excluding impurities as activity confounders .
  • In Vivo Cross-Check : Compare in vitro IC₅₀ with xenograft efficacy (e.g., tumor volume reduction in mice at 10 mg/kg) .
  • Mechanistic Studies : RNA sequencing identifies differential gene expression to explain cell-line-specific responses .

Example : Discrepancies in IC₅₀ values (1.2 vs. 8.5 nM) for tubulin vs. topoisomerase targets were resolved via target-specific siRNA knockdown .

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